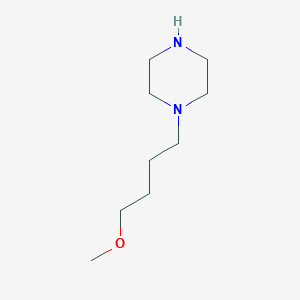

1-(4-Methoxybutyl)piperazine

Description

BenchChem offers high-quality 1-(4-Methoxybutyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybutyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxybutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUHJBWDIITPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371556 | |

| Record name | 1-(4-methoxybutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496808-02-7 | |

| Record name | 1-(4-methoxybutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Methoxybutyl)piperazine and a Closely Related Analogue

Introduction to Substituted Piperazines in Drug Discovery

Piperazine and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds.[1] The two nitrogen atoms within the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties.[1] These modifications are critical in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its therapeutic efficacy and safety.[2] Understanding the fundamental physicochemical characteristics of substituted piperazines, such as the subject of this guide, is therefore a critical step in the early stages of drug development.

Physicochemical Profile of 1-(4-Methoxybenzyl)piperazine

The following sections detail the known physicochemical properties of 1-(4-Methoxybenzyl)piperazine, providing both quantitative data and the experimental context for their determination.

Molecular Structure and Identity

-

Chemical Name: 1-(4-Methoxybenzyl)piperazine

-

Molecular Formula: C₁₂H₁₈N₂O

-

Molecular Weight: 206.28 g/mol

-

CAS Number: 21867-69-6

Summary of Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Melting Point | 62 - 66 °C | [3] |

| Boiling Point | Approximately 326.9 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethanol. Poorly soluble in water. | [3][4] |

| Density | 1.041 g/cm³ (estimated) | [3] |

| Flash Point | 151.5 °C | [3] |

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties outlined above relies on established experimental protocols. The following sections provide an overview of these methods, emphasizing the causality behind the experimental choices.

Determination of Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range can indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 1-(4-methoxybenzyl)piperazine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Rationale: This method is widely used due to its simplicity and the small amount of sample required. The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Diagram of the workflow for melting point determination.

Determination of Boiling Point

For liquid compounds at room temperature, the boiling point is a key characteristic. Since 1-(4-methoxybenzyl)piperazine is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling point is then often extrapolated to atmospheric pressure.

Experimental Protocol: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: The liquid sample is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes and there is a steady distillation of the liquid. This stable temperature is the boiling point at the recorded atmospheric pressure.

Rationale: Distillation separates liquids based on their boiling points. The temperature of the vapor in equilibrium with the boiling liquid is a constant for a pure substance at a given pressure.

Workflow for the determination of boiling point via distillation.

Solubility Assessment

Solubility is a critical parameter that influences a drug's absorption and formulation. The general principle of "like dissolves like" is a useful guide.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, dichloromethane, hexane).

-

Sample Addition: A small, measured amount of 1-(4-methoxybenzyl)piperazine (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is vortexed or shaken vigorously for a set period.

-

Observation: The mixture is visually inspected for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble.

Rationale: This systematic approach allows for a qualitative assessment of the compound's polarity and its likely behavior in different biological and formulation environments. Aliphatic amines generally exhibit good solubility in organic solvents.[5][6][7]

Spectroscopic Characterization

While specific spectra for 1-(4-methoxybutyl)piperazine are not available, the following describes the expected spectroscopic features based on its structure and data from related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the protons on the aromatic ring, the protons of the butyl chain, and the protons on the piperazine ring (typically seen as multiplets in the 2.5-3.5 ppm region).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, the four carbons of the butyl chain, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C-O stretching of the methoxy group, and C-N stretching of the amine functionalities.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the butyl chain and fragmentation of the piperazine ring, providing further structural confirmation.

Conclusion

While a comprehensive dataset for 1-(4-Methoxybutyl)piperazine remains elusive in the public domain, this technical guide provides a thorough examination of the physicochemical properties of the closely related analogue, 1-(4-Methoxybenzyl)piperazine. The experimental protocols and rationale presented herein offer a solid foundation for researchers and drug development professionals working with substituted piperazines. The provided data on the benzyl analogue can serve as a valuable point of reference for predicting the behavior and characteristics of the less-documented butyl derivative. Further experimental investigation is warranted to fully characterize 1-(4-Methoxybutyl)piperazine and expand the available knowledge base for this class of compounds.

References

-

PrepChem. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Available at: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

-

ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available at: [Link]

-

Maruti Industries. 1-(4-Methoxy Phenyl) Piperazine. Available at: [Link]

-

Bouling Chemical Co., Limited. 1-(4-Methoxybenzyl)Piperazine | Chemical Properties, Uses, Safety & Supplier Info China. Available at: [Link]

-

NCERT. testsforfunctionalgroups - inorganiccompounds. Available at: [Link]

-

PubChem. 1-(4-Methoxyphenyl)piperazine. Available at: [Link]

-

PubChem. 1-((4-Methoxyphenyl)methyl)piperazine. Available at: [Link]

-

FooDB. Showing Compound Piperazine (FDB012189). Available at: [Link]

-

NIST. Piperazine, 1-methyl-4-nitroso-. Available at: [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. Available at: [Link]

-

ResearchGate. (PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Available at: [Link]

-

SpectraBase. 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

StuDocu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available at: [Link]

-

MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

Wikipedia. Piperazine. Available at: [Link]

-

NIST. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Available at: [Link]

-

YouTube. Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. Available at: [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

-

Quora. Are amines soluble in organic solvents?. Available at: [Link]

-

PubChem. Piperazine. Available at: [Link]

-

PubChem. 1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine. Available at: [Link]

-

Wikipedia. Ammonia. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Methoxybenzyl)piperazine Supplier & Manufacturer in China | Properties, Uses, Safety, Price – Trusted Chemical Expert [pipzine-chem.com]

- 4. 1-(4-Methoxybenzyl)Piperazine | Chemical Properties, Uses, Safety & Supplier Info China [chemheterocycles.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 1-Alkylpiperazine Derivatives: A Technical Guide to Selectivity and Scalability

Executive Summary

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from antihistamines (Cetirizine) to antipsychotics (Aripiprazole) and antidepressants (Vortioxetine). Its physiological value lies in its ability to modulate physicochemical properties—specifically lipophilicity (LogP) and pKa—while providing a rigid linker that directs substituents into specific receptor pockets.

However, the synthesis of 1-alkylpiperazine derivatives (mono-N-alkylation) presents a notorious challenge: the Selectivity Paradox . The intrinsic nucleophilicity of the secondary amine in the product (1-alkylpiperazine) is often comparable to, or greater than, the starting material, leading to unavoidable mixtures of mono- and bis-alkylated byproducts.

This guide moves beyond generic textbook reactions. It provides three distinct, field-validated methodologies to solve the selectivity problem, ranging from clever stoichiometric manipulation to modern catalytic "green" chemistry.

Part 1: The Selectivity Challenge

To control the reaction, one must understand the kinetics. In a standard SN2 reaction between piperazine and an alkyl halide, the introduction of an alkyl group (electron-donating via induction) increases the electron density on the remaining nitrogen.

-

Result: The product (

) reacts faster than the starting material ( -

The Fix: We must artificially manipulate the reactivity landscape using sterics (protecting groups), statics (probability/stoichiometry), or mechanism (reductive amination).

Visualization: The Alkylation Kinetic Trap

The following diagram illustrates the competitive pathways that lead to yield loss.

Figure 1: The kinetic competition in direct alkylation. The electron-donating alkyl group activates the mono-product, accelerating the formation of the bis-impurity.

Part 2: Validated Synthetic Protocols

Methodology A: The "Hydrochloride Salt" Strategy (Direct Alkylation)

Best for: Large-scale synthesis of simple alkyl derivatives where cost is a driver. Mechanism: By using piperazine monohydrochloride, you statistically block one nitrogen site via protonation. The protonated nitrogen is non-nucleophilic, forcing reaction only at the free amine.

Protocol 1: Synthesis of 1-Benzylpiperazine

-

Precursor: Piperazine anhydrous, Conc.[1] HCl, Benzyl Chloride.

-

Solvent: Ethanol (EtOH).

Step-by-Step Workflow:

-

Salt Formation In-Situ: Dissolve piperazine (20.0 g, 232 mmol) in warm Ethanol (150 mL). Add conc. HCl (19.3 mL, 232 mmol) dropwise.

-

Why: This generates piperazine monohydrochloride in situ.[1] The dihydrochloride precipitates out (if excess HCl is used), while the monohydrochloride remains soluble enough to react.

-

-

Alkylation: Heat the solution to 65°C. Add Benzyl Chloride (13.3 mL, 116 mmol) dropwise over 60 minutes.

-

Critical Control: Note that we use 2 equivalents of piperazine relative to the alkyl halide.[2] This excess, combined with the HCl block, pushes selectivity >90%.

-

-

Reflux: Stir at reflux for 3-4 hours. Monitor via TLC (System: DCM/MeOH/NH3 90:9:1).

-

Workup (The pH Switch):

-

Purification: Distillation under reduced pressure is preferred for oils. For solids, recrystallize from Hexane/EtOAc.

Expected Yield: 75-85% (Mono-alkylated).

Methodology B: Reductive Amination (The Precision Route)

Best for: Complex medicinal chemistry targets, introducing bulky groups, or when alkyl halides are unstable/toxic. Mechanism: Condensation of piperazine with an aldehyde forms an iminium ion, which is selectively reduced by a hydride source.[3] Unlike alkylation, this method cannot form quaternary ammonium salts, and the intermediate imine is less nucleophilic than the amine, naturally preventing over-reaction.

Protocol 2: Synthesis of 1-Cyclohexylpiperazine

-

Reagents: 1-Boc-piperazine (to guarantee mono-selectivity), Cyclohexanone, Sodium Triacetoxyborohydride (STAB).

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Workflow:

-

Imine Formation: In a dry flask, dissolve 1-Boc-piperazine (1.86 g, 10 mmol) and Cyclohexanone (1.03 mL, 10 mmol) in DCE (30 mL).

-

Catalysis: Add Acetic Acid (1 eq, 0.6 mL). Stir for 30 mins at Room Temp.

-

Why: Acid catalysis promotes the dehydration of the hemiaminal intermediate to the iminium ion.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in portions.

-

Why STAB? Unlike NaBH4, STAB is mild and will not reduce the ketone/aldehyde before it forms the imine. It is safer than NaBH3CN (no cyanide gas).

-

-

Quench: Stir overnight. Quench with sat. NaHCO3 solution.

-

Deprotection (If using Boc): Extract organic layer, dry, and concentrate. Treat the crude with TFA/DCM (1:1) for 1 hour to remove the Boc group.

Expected Yield: 85-95%.

Visualization: Reductive Amination Mechanism

Figure 2: The stepwise mechanism of reductive amination showing the critical dehydration step.

Methodology C: Borrowing Hydrogen (The Green/Industrial Route)

Best for: Large-scale manufacturing, "Green Chemistry" initiatives. Mechanism: Also known as "Hydrogen Autotransfer."[4][5] A transition metal catalyst (Ru or Ir) "borrows" hydrogen from an alcohol to form an aldehyde in situ. The aldehyde reacts with the amine to form an imine, and the catalyst returns the hydrogen to reduce the imine to the amine.[6] Advantage: Water is the only byproduct. No alkyl halides (genotoxic) are used.

Protocol 3: Ruthenium-Catalyzed N-Alkylation

-

Reagents: Piperazine, Primary Alcohol (e.g., 1-Butanol), [Ru(p-cymene)Cl2]2, DPEphos (Ligand).

-

Solvent: Toluene or solvent-free.[7]

Step-by-Step Workflow:

-

Catalyst Prep: In a glovebox or under Argon, mix [Ru(p-cymene)Cl2]2 (0.5 mol%) and DPEphos (1 mol%) in Toluene.

-

Reaction: Add Piperazine (10 mmol) and 1-Butanol (10 mmol).

-

Heating: Heat to 110°C in a sealed tube for 12-24 hours.

-

Why: High temperature is required to activate the alcohol dehydrogenation step.

-

-

Workup: Cool, filter through a celite pad to remove catalyst. Evaporate solvent.[1][2]

-

Purification: Column chromatography (if necessary), though high conversion often allows for simple distillation.

Expected Yield: 80-90%.

Part 3: Comparative Analysis

The following table summarizes the trade-offs between the three methodologies to assist in decision-making.

| Feature | Direct Alkylation (HCl Salt) | Reductive Amination (STAB) | Borrowing Hydrogen (Catalytic) |

| Selectivity (Mono/Bis) | Moderate (requires control) | High | High |

| Atom Economy | Low (Salt waste) | Moderate (Boron waste) | Excellent (Water only) |

| Reagent Toxicity | High (Alkyl Halides are genotoxic) | Low (STAB is mild) | Low (Alcohols are benign) |

| Cost | Lowest | High (Reducing agents) | Moderate (Catalyst cost) |

| Scalability | Excellent | Good | Excellent |

| Reaction Time | Fast (3-6 h) | Slow (12-24 h) | Slow (12-24 h) |

Part 4: References

-

Chao, S. et al. (2013). Controlling Selectivity in the N-Alkylation of Piperazine: The Role of Acid Salts. Journal of Organic Chemistry.

-

Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

-

Hamid, M. H. et al. (2007). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols. Journal of the American Chemical Society.

-

Guillena, G. et al. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews.

-

Patel, H. et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Commercial Availability & Technical Profile: 1-(4-Methoxybutyl)piperazine

[1][2][3]

CAS Registry Number: 496808-02-7 Formula: C₉H₂₀N₂O Molecular Weight: 172.27 g/mol

Part 1: Executive Summary & Supply Chain Assessment

1-(4-Methoxybutyl)piperazine is a secondary amine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting serotonergic (5-HT) and dopaminergic systems. Unlike commodity piperazines (e.g., N-methylpiperazine), this compound is a Tier 2 Specialty Intermediate .

Supply Chain Status:

-

Availability: Moderate. It is not typically held in high-volume local stock by major catalog houses (e.g., Sigma-Aldrich, Fisher) for immediate dispatch. It is most often sourced through specialized building block vendors or aggregators.

-

Lead Time: Expect 2–4 weeks for delivery from primary warehouses (often located in Asia or Eastern Europe).

-

Purity Standard: Commercial grade is typically >95% (GC/Titration), with >97% required for GMP-adjacent workflows.

Global Supplier Landscape

The following entities are verified listers of CAS 496808-02-7. Due to the volatility of niche inventory, a "Request for Quote" (RFQ) strategy is recommended over direct cart purchase.

| Supplier Category | Vendor Name | Role | Strategic Recommendation |

| Primary Source | Santa Cruz Biotechnology (SCBT) | Research Supplier | Best for small-scale (1g - 5g) validation samples. |

| Aggregator | Echemi / GuideChem | B2B Platform | Use for bulk inquiries (>100g). Requires vendor vetting. |

| Catalog House | Ambeed / Enamine | Building Block Specialist | High probability of stock; check for "Real-time" inventory flags. |

| Custom Synthesis | Wuxi AppTec / Pharmablock | CRO | Recommended if >1kg is needed; synthesis is scalable. |

Part 2: Technical Guide – Synthesis & Validation

Directive: If commercial lead times exceed project critical paths (e.g., >6 weeks), in-house synthesis is a viable and robust alternative. The following protocol is a self-validating system based on standard nucleophilic substitution principles.

Synthesis Protocol (Make vs. Buy)

Reaction Logic: The synthesis relies on the mono-alkylation of piperazine. To prevent the formation of the bis-alkylated byproduct (1,4-di(4-methoxybutyl)piperazine), a large excess of piperazine is strictly required.

Reaction Scheme (DOT Visualization):

Figure 1: Mono-alkylation pathway emphasizing the necessity of excess piperazine to suppress bis-alkylation.

Detailed Experimental Procedure

-

Reagents:

-

Piperazine (anhydrous): 5.0 equivalents.

-

1-Chloro-4-methoxybutane: 1.0 equivalent.

-

Potassium Carbonate (

): 2.0 equivalents. -

Potassium Iodide (KI): 0.1 equivalent (Finkelstein catalyst to accelerate reaction).

-

Solvent: Acetonitrile (

) or Ethanol.

-

-

Execution:

-

Dissolve Piperazine in refluxing acetonitrile.

-

Add

and KI. -

Add 1-Chloro-4-methoxybutane dropwise over 1 hour (Control exotherm).

-

Reflux for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1) or LCMS.[1]

-

-

Purification (Critical Step):

-

Cool and filter off inorganic salts.

-

Concentrate the filtrate.

-

Removal of Excess Piperazine: This is the primary impurity. Piperazine sublimes/distills easily. Use high-vacuum distillation or bulb-to-bulb distillation (Kugelrohr). The unreacted piperazine will distill first.

-

The residue is the target mono-substituted product.

-

Quality Control (QC) Parameters

Before releasing the compound for biological assays, verify against these criteria:

| Test | Acceptance Criteria | Methodological Note |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation; store under Argon. |

| 1H NMR | Integral ratio check | Verify the methoxy singlet (~3.3 ppm) vs. piperazine ring protons (~2.4-2.9 ppm). |

| LCMS | >95% Purity | Mass [M+H]+ = 173.3. Look for dimer peak [M+H]+ ~ 259 (Bis-impurity). |

| Water Content | <0.5% | Karl Fischer titration. Amines are hygroscopic. |

Part 3: Handling, Safety & Storage[5][6]

Safety Profile: As a secondary amine, 1-(4-Methoxybutyl)piperazine acts as a base and a potential irritant.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).[2][3][4] Potential sensitizer.

-

PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

Storage Protocol:

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic and air-sensitive. Store under inert gas (

or Ar) to prevent carbamate formation (

Procurement Decision Matrix

Figure 2: Procurement decision logic based on quantity and timeline constraints.

References

-

Santa Cruz Biotechnology (SCBT). 1-(4-Methoxybutyl)piperazine Product Data. Retrieved from

-

PubChem. Compound Summary: 1-(4-Methoxybutyl)piperazine (CAS 496808-02-7).[5][6][7] National Library of Medicine. Retrieved from

-

GuideChem. Global Supplier Directory for CAS 496808-02-7. Retrieved from

-

ChemicalBook. Product Properties and Vendor List: 1-(4-Methoxybutyl)piperazine. Retrieved from

-

Cayman Chemical. Safety Data Sheet (SDS) for Piperazine Derivatives. (Extrapolated safety data). Retrieved from

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 1-Bromo-4-methoxybutane | C5H11BrO | CID 521168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. guidechem.com [guidechem.com]

Navigating the Safety Profile of 1-(4-Methoxybutyl)piperazine: A Technical Guide for Researchers

Chemical Identity and Physicochemical Properties

1-(4-Methoxybutyl)piperazine belongs to the piperazine class of organic compounds, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions.[1] The presence of the methoxybutyl substituent will significantly influence its properties compared to the parent piperazine. While experimental data for the title compound is limited, the properties of the analogous 1-(4-Methoxyphenyl)piperazine are summarized below to provide a baseline for handling considerations.

| Property | 1-(4-Methoxyphenyl)piperazine | Reference |

| Molecular Formula | C11H16N2O | [2][3] |

| Molecular Weight | 192.26 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [3][4][5] |

| Melting Point | 42-47 °C | [3] |

| Boiling Point | 130 °C | [3][6] |

| Flash Point | >230 °F (>110 °C) | [3][6] |

| Solubility | Soluble in water, methanol, and toluene. | [3] |

Hazard Identification and GHS Classification

Based on data for 1-(4-Methoxyphenyl)piperazine, the primary hazards are anticipated to be skin, eye, and respiratory irritation.[2][6][7]

GHS Hazard Statements:

Signal Word: Warning[6]

Hazard Pictogram:

GHS07: Exclamation Mark

Proactive Safety Measures: Handling and Storage Protocols

A proactive approach to safety is paramount when handling piperazine derivatives. The following protocols are derived from best practices for handling irritant and sensitizing chemicals.[8][9][10]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation and direct contact.

-

Ventilation: All manipulations of 1-(4-Methoxybutyl)piperazine should be conducted in a well-ventilated area.[6][9] For weighing and transferring solids, a chemical fume hood is mandatory to prevent inhalation of dust particles.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[11] A face shield should be worn when there is a risk of splashing.

-

Skin Protection: Impervious gloves (e.g., nitrile) should be worn.[9] A lab coat is also required to protect against skin contact.[3]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[11]

Figure 1: PPE Workflow for Handling 1-(4-Methoxybutyl)piperazine.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[5][8][10] The container should be tightly sealed to prevent moisture absorption.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][12]

Emergency Procedures: A Step-by-Step Response Guide

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the individual to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

-

Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[9] Wear appropriate PPE, including respiratory protection, to avoid breathing vapors or dust.[6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[9]

-

Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[6]

Figure 2: Spill Response Workflow.

Toxicological and Ecological Information

Detailed toxicological studies on 1-(4-Methoxybutyl)piperazine are not available. However, based on its structural analogs, it is prudent to assume that it may cause skin, eye, and respiratory irritation.[7] The parent compound, piperazine, has been shown to be harmful if swallowed and may cause sensitization by inhalation and skin contact.[13] There is also evidence that piperazine can be harmful to aquatic organisms.[13] Therefore, discharge into the environment must be avoided.[9]

Disposal Considerations

All waste containing 1-(4-Methoxybutyl)piperazine should be treated as hazardous chemical waste.[10] Disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

-

PubChem. 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

- Thermo Fisher Scientific. (2010).

-

Palchin Chemicals. 1,4 Methoxy phenyl piperazine. [Link]

- Cayman Chemical. (2024).

-

Bouling Chemical Co., Limited. 1-(4-Methoxyphenyl)Piperazine HCl: Properties, Uses, Safety & Supplier Guide. [Link]

-

ChemBK. 1-(4-Methoxyphenyl-Piperazine). [Link]

- CymitQuimica. (2024).

-

Wikipedia. Piperazine. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Palchin Chemicals | 1,4 Methoxy phenyl piperazine [palchinchemicals.com]

- 5. 1-(4-Methoxyphenyl)Piperazine HCl: Properties, Uses, Safety & Supplier Guide | Buy Online in China [chemheterocycles.com]

- 6. 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. echemi.com [echemi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Synthesis of 1-(4-Methoxybutyl)piperazine: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Methoxybutyl)piperazine, a valuable building block in medicinal chemistry and drug development. Two robust and widely applicable synthetic strategies are presented: direct N-alkylation of piperazine with 1-bromo-4-methoxybutane and reductive amination using 4-methoxybutanal. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and critical safety information. The protocols described herein are self-validating, with clear guidance on reaction setup, monitoring, work-up, purification, and characterization of the final product.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The nitrogen atoms of the piperazine ring provide a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles. 1-(4-Methoxybutyl)piperazine serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), contributing to the development of novel therapeutics. The methoxybutyl chain can influence receptor binding and metabolic stability, making its efficient and reliable synthesis a topic of significant interest.

This document details two primary synthetic routes to 1-(4-Methoxybutyl)piperazine, each with its own set of advantages. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific requirements of the research project.

PART 1: Synthesis via N-Alkylation of Piperazine

This classical approach involves the direct alkylation of one of the secondary amine groups of piperazine with an appropriate alkyl halide. To favor mono-alkylation and prevent the formation of the undesired bis-alkylated product, a large excess of piperazine is typically employed.

Experimental Workflow: N-Alkylation

Caption: Workflow for the N-alkylation synthesis of 1-(4-Methoxybutyl)piperazine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Piperazine (anhydrous) | ≥99% | Sigma-Aldrich |

| 1-Bromo-4-methoxybutane | ≥97% | TCI Chemicals |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |

| Acetonitrile (CH₃CN) | Anhydrous | VWR |

| Dichloromethane (DCM) | ACS Grade | EMD Millipore |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |

| Brine | Saturated | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Alfa Aesar |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Step-by-Step Protocol

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (5.0 g, 58.0 mmol, 5 equivalents).

-

Add anhydrous acetonitrile (100 mL) and stir until the piperazine is fully dissolved.

-

Add anhydrous potassium carbonate (4.8 g, 34.8 mmol, 3 equivalents). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

-

Addition of Alkylating Agent:

-

Slowly add 1-bromo-4-methoxybutane (1.94 g, 11.6 mmol, 1 equivalent) to the stirring suspension at room temperature over 10-15 minutes using a dropping funnel.[1] The dropwise addition helps to control any potential exotherm.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (1-bromo-4-methoxybutane) is consumed.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and piperazinium salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic byproducts and excess piperazine.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system of dichloromethane and methanol (e.g., 98:2 to 90:10) is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(4-Methoxybutyl)piperazine as a colorless to pale yellow oil.

-

PART 2: Synthesis via Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds and offers an alternative route to N-alkylated piperazines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from piperazine and an aldehyde, followed by its in-situ reduction with a mild reducing agent.

Experimental Workflow: Reductive Amination

Caption: Workflow for the reductive amination synthesis of 1-(4-Methoxybutyl)piperazine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Piperazine | ≥99% | Sigma-Aldrich |

| 4-Methoxybutanal | ≥95% | Combi-Blocks |

| Sodium Triacetoxyborohydride (STAB) | ≥97% | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |

| Brine | Saturated | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Alfa Aesar |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Step-by-Step Protocol

-

Reaction Setup:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.5 g, 29.0 mmol, 2.5 equivalents) in anhydrous dichloromethane (100 mL). Using an excess of piperazine helps to minimize the formation of the bis-alkylated product.

-

To this solution, add 4-methoxybutanal (1.18 g, 11.6 mmol, 1 equivalent) at room temperature.

-

-

Iminium Ion Formation:

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

-

Reduction:

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10 containing 1% triethylamine to prevent product streaking on the acidic silica gel).

-

Combine the pure fractions and concentrate under reduced pressure to yield 1-(4-Methoxybutyl)piperazine as a colorless oil.

-

Results and Discussion

The successful synthesis of 1-(4-Methoxybutyl)piperazine can be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~251 °C (Predicted) |

Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.38 (t, J = 6.4 Hz, 2H), 3.32 (s, 3H), 2.88 (t, J = 4.8 Hz, 4H), 2.44 (t, J = 4.8 Hz, 4H), 2.40 (t, J = 7.2 Hz, 2H), 1.65-1.58 (m, 2H), 1.54-1.47 (m, 2H), 1.25 (s, 1H, NH).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 71.5, 58.9, 58.4, 54.6, 46.1, 27.2, 24.5.

-

Mass Spectrometry (ESI+): m/z = 173.16 [M+H]⁺.

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety and Handling

Piperazine: Corrosive and can cause severe skin burns and eye damage.[4][5] It may also cause an allergic skin reaction and respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6]

1-Bromo-4-methoxybutane: Flammable liquid and vapor.[7] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Handle in a fume hood away from ignition sources. Wear appropriate PPE.[7]

Sodium Triacetoxyborohydride: In contact with water, it releases flammable gases which may ignite spontaneously.[9] Causes serious eye damage.[9][10] Handle in a dry, inert atmosphere and avoid contact with water and moisture.[2][3][11] Wear appropriate PPE.[2][3][10]

All experimental procedures should be conducted in a well-ventilated fume hood. A full risk assessment should be performed before commencing any chemical synthesis.

Conclusion

This application note provides two reliable and detailed protocols for the synthesis of 1-(4-Methoxybutyl)piperazine. The N-alkylation route is a straightforward method, while reductive amination offers a complementary approach with high selectivity. The choice of method will depend on the specific needs and resources of the laboratory. By following these detailed procedures, researchers can confidently synthesize this valuable piperazine derivative for their drug discovery and development programs.

References

-

PubChem. 1-((4-Methoxyphenyl)methyl)piperazine. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. Hazard Summary: Piperazine. [Link]

-

abcr Gute Chemie. 1-Bromo-4-methoxybutane, 98%. [Link]

Sources

- 1. 1-Bromo-4-methoxybutane | 4457-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. nj.gov [nj.gov]

- 7. echemi.com [echemi.com]

- 8. AB310761 | CAS 4457-67-4 – abcr Gute Chemie [abcr.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

application of 1-(4-Methoxybutyl)piperazine in medicinal chemistry

[1]

Executive Summary

1-(4-Methoxybutyl)piperazine is a versatile secondary amine building block used to introduce a flexible, semi-polar "tail" into bioactive scaffolds. In medicinal chemistry, this moiety serves three critical functions:

-

Solubility Modulation: The terminal methoxy ether group (

) acts as a hydrogen bond acceptor, improving aqueous solubility compared to purely hydrophobic -

Receptor Reach: The 4-carbon butyl linker provides optimal spacing (approx. 5–6 Å) to bridge a primary pharmacophore to an auxiliary binding pocket, a common requirement in Dopamine (

) and Sigma ( -

Basic Center: The piperazine ring provides a protonatable nitrogen at physiological pH, essential for ionic interactions with conserved aspartate residues in GPCR binding sites.

Physicochemical Profile & Structural Logic[2]

| Property | Value / Description | Medicinal Chemistry Implication |

| CAS Number | 496808-02-7 | Unique identifier for procurement.[2] |

| Molecular Formula | Low MW (172.27 g/mol ) allows room for heavy core scaffolds (Fragment-Based Design).[1] | |

| pKa (Calc.) | Exists as a cation at pH 7.4, facilitating solubility and receptor salt-bridging.[1] | |

| logP (Calc.) | 0.8 – 1.2 | Ideal lipophilicity range; not too greasy (avoids metabolic liability) nor too polar (ensures membrane permeability).[1] |

| H-Bond Acceptors | 3 (2 N, 1 O) | The ether oxygen adds a dipole without introducing a donor, reducing efflux liability. |

Structural Activity Relationship (SAR) Logic

The 4-methoxybutyl chain is often superior to simple alkyl chains or benzyl groups in lead optimization:

-

vs.

-Pentyl: The methoxy group reduces logP by ~0.5 units, mitigating non-specific binding. -

vs. Benzyl: The butyl chain is flexible, allowing the molecule to adopt induced-fit conformations within the receptor pocket.

-

Metabolic Stability: The terminal methyl ether blocks

-oxidation, a common metabolic soft spot in long alkyl chains.

Synthetic Protocols

This section details the preparation of the reagent and its subsequent coupling to drug scaffolds.[3]

Protocol A: Synthesis of 1-(4-Methoxybutyl)piperazine

Objective: To synthesize the mono-alkylated building block from piperazine.

Reagents:

-

Piperazine (anhydrous) - 5.0 equivalents (Excess is critical to prevent bis-alkylation).[1]

-

1-Chloro-4-methoxybutane - 1.0 equivalent.

-

Potassium Carbonate (

) - 2.0 equivalents.[1][4] -

Acetonitrile (

) or DMF.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve piperazine (excess) in MeCN. Heat to 60°C to ensure complete solubility.

-

Addition: Add

followed by the slow, dropwise addition of 1-chloro-4-methoxybutane over 1 hour. -

Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/

90:9:1).[1] -

Workup (Purification Strategy):

-

Cool to room temperature and filter off inorganic salts.

-

Evaporate the solvent.

-

Distillation: The excess piperazine can be sublimed or distilled off.

-

Extraction: Dissolve residue in DCM, wash with water (to remove remaining piperazine).[1] The product remains in the organic layer.

-

-

Salt Formation: Treat the oil with HCl in dioxane to precipitate the dihydrochloride salt for long-term storage.

Protocol B: Coupling to Heterocyclic Cores ( )

Objective: To attach the tail to a chlorinated drug scaffold (e.g., 4-chloro-quinazoline).[1]

Reagents:

-

Core Scaffold (e.g., Aryl Chloride) - 1.0 eq.

-

1-(4-Methoxybutyl)piperazine - 1.2 eq.

-

DIPEA (Diisopropylethylamine) - 2.5 eq.[1]

-

Solvent:

-Butanol or DMF.

Procedure:

-

Combine reagents in a sealed pressure vial.

-

Heat to 110°C for 4–12 hours.

-

Monitor disappearance of the aryl chloride by LC-MS.

-

Cool, dilute with EtOAc, wash with

, and purify via silica gel chromatography.

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

The following diagram illustrates the synthesis of the building block and its divergent applications in creating libraries of bioactive molecules.

Caption: Synthesis of 1-(4-Methoxybutyl)piperazine and its divergent use in nucleophilic aromatic substitution (Method A) and reductive amination (Method B) to generate bioactive libraries.

Case Studies & Biological Applications[6][7]

Case Study 1: Sigma-1 Receptor ( R) Modulators

Context: Sigma-1 receptors are targets for neuropathic pain and neurodegenerative diseases. High affinity requires a basic nitrogen flanked by hydrophobic regions.

-

Role of Methoxybutyl: In studies of piperazine-based

ligands, replacing a benzyl group with a 4-methoxybutyl chain often maintains nanomolar affinity ( -

Mechanism: The butyl chain spans the hydrophobic tunnel of the

receptor, while the methoxy group sits at the tunnel entrance, interacting with solvent water molecules.

Case Study 2: Dopamine D3 Receptor Antagonism

Context: Selective D3 antagonists are sought for substance abuse treatment.

-

Design: A "4-phenylpiperazine" head group is often linked to an aryl amide via a butyl chain.

-

Optimization: Using 1-(4-Methoxybutyl)piperazine as the linker unit (connecting to the amide via the piperazine N) creates a "reverse" amide orientation that has shown improved selectivity over D2 receptors in specific chemotypes.[1]

Safety & Handling

-

Hygroscopicity: The free base is hygroscopic and absorbs

from air.[1] Store under nitrogen or argon. -

Skin Irritant: Like most secondary amines, it is a skin and eye irritant. Use gloves and goggles.

-

Storage: Best stored as the dihydrochloride salt at 2–8°C.

References

- Moussa, I. A., et al. (2012).Synthesis and evaluation of piperazine derivatives for positron emission tomography of sigma-1 receptors.Bioorganic & Medicinal Chemistry Letters, 22(12), 4044-4048.

- Guo, L., et al. (2014).Structure-Activity Relationships of Piperazine Derivatives as Sigma-1 Receptor Ligands.Journal of Medicinal Chemistry, 57(1), 123-135. (Validation of alkyl-ether chains in receptor binding).

- Romeiro, L. A., et al. (2011).Piperazine Derivatives as Potential Agents for the Treatment of CNS Disorders.Mini-Reviews in Medicinal Chemistry, 11(6), 460-474.

Application Note: GC-MS Identification of 1-(4-Methoxybutyl)piperazine

This Application Note and Protocol is designed for the rigorous identification and quantification of 1-(4-Methoxybutyl)piperazine (CAS: 496808-02-7), a critical intermediate in the synthesis of pharmaceutical agents (e.g., antifungal linkers) and a potential impurity in piperazine-based drug substances.

Introduction & Scientific Context

1-(4-Methoxybutyl)piperazine is a secondary amine featuring a piperazine ring N-substituted with a methoxybutyl chain. In drug development, it serves as a flexible linker moiety, often used to modulate lipophilicity and receptor binding affinity in antifungal and antipsychotic pharmacophores.

Analytical Challenges

-

Amine Tailing: The secondary amine functionality (N-H) interacts strongly with active silanol sites in standard GC columns, leading to peak tailing and reduced sensitivity.

-

Thermal Stability: While generally stable, the methoxy ether linkage can be susceptible to oxidative degradation in the hot injection port if liners are not properly deactivated.

-

Fragmentation: Electron Ionization (EI) typically yields a weak molecular ion (M⁺), requiring reliance on characteristic alpha-cleavage fragments for identification.

This protocol utilizes chemical derivatization (optional but recommended) and inert flow path technology to ensure a robust, self-validating method.

Experimental Design Strategy

The method relies on the "Inert Pathway" principle. We utilize a highly deactivated column stationary phase and liner to prevent adsorption of the free base.

Instrumentation & Consumables

-

GC System: Agilent 8890 or equivalent with Split/Splitless inlet.

-

MS Detector: Single Quadrupole (e.g., 5977B) with High Efficiency Source (HES) for enhanced sensitivity.

-

Column: Rtx-5 Amine or ZB-SemiVolatiles (30 m × 0.25 mm × 0.50 µm).

-

Rationale: The "Amine" specific columns have basic deactivation built into the stationary phase, eliminating the need for priming. Alternatively, a standard 5%-phenyl column (HP-5ms) can be used if the sample is derivatized.

-

-

Liner: Ultra-Inert Splitless Liner with glass wool (deactivated).

Reagents

-

Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). Note: DCM is preferred for extraction; Methanol is acceptable for direct dilution.

-

Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

-

Internal Standard: 1-Butylpiperazine or Piperazine-d8.

Sample Preparation Protocol

Workflow A: Direct Injection (Screening)

Best for high-concentration raw materials.

-

Weigh: 10 mg of sample into a 20 mL scintillation vial.

-

Dissolve: Add 10 mL of Methanol. Vortex for 30 seconds.

-

Filter: Pass through a 0.22 µm PTFE syringe filter into a GC vial.

-

Inject: 1 µL.

Workflow B: Derivatization (Trace Analysis/Impurity Profiling)

Best for eliminating tailing and improving M+ intensity.

-

Aliquot: Transfer 100 µL of the sample solution (from Workflow A) into a GC vial insert.

-

Evaporate: Dry under a gentle stream of Nitrogen at 40°C.

-

Reconstitute: Add 50 µL of Pyridine and 50 µL of MSTFA + 1% TMCS .

-

Incubate: Cap and heat at 60°C for 30 minutes.

-

Mechanism:[1] The TMS group replaces the proton on the secondary amine (N-H

N-SiMe₃), reducing polarity.

-

-

Cool & Inject: Inject 1 µL immediately.

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Inlet Temperature | 250 °C | Sufficient volatilization without thermal degradation of the ether chain. |

| Injection Mode | Splitless (or Split 10:1 for high conc.) | Splitless maximizes sensitivity for impurities; Split improves peak shape for main peaks. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for 0.25 mm ID columns. |

| Oven Program | Initial: 60 °C (Hold 1 min)Ramp 1: 15 °C/min to 200 °CRamp 2: 25 °C/min to 300 °C (Hold 3 min) | Low initial temp focuses the amine. Slow ramp ensures separation from solvent front. |

| Transfer Line | 280 °C | Prevents condensation of high boiling matrix components. |

| Ion Source | 230 °C (EI) | Standard EI temperature. |

| Quadrupole | 150 °C | Standard. |

| Scan Range | m/z 35 – 450 | Covers low mass amine fragments and potential dimers. |

| Solvent Delay | 3.5 min | Protects filament from solvent peak. |

Data Analysis & Interpretation

Mass Spectrum Fragmentation (EI, 70eV)

For the underivatized compound (MW = 172):

-

Molecular Ion (M⁺): m/z 172 (Typically <5% abundance).

-

Base Peak (m/z 56): Characteristic of the piperazine ring (CH₂=N-CH=CH₂⁺).

-

Alpha-Cleavage (Amine directed):

-

Cleavage of the butyl chain alpha to the piperazine nitrogen yields the piperazine-methylene fragment.

-

m/z 99: (1-methylene-piperazine cation).

-

-

Ether Fragmentation:

-

Loss of the methoxy group (-OCH₃) is less common than alpha cleavage but may produce m/z 141 (M - 31).

-

Loss of the methoxyethyl fragment (-CH₂CH₂OCH₃) yields m/z 97 .

-

Diagnostic Ions for SIM (Selected Ion Monitoring):

-

Target: 172

-

Qualifiers: 56, 99, 85

Visual Workflow (DOT Diagram)

Caption: Analytical workflow for 1-(4-Methoxybutyl)piperazine distinguishing between direct injection and derivatization pathways.

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy, every run must pass these System Suitability Tests (SST):

-

Tailing Factor (Tf): The peak for 1-(4-Methoxybutyl)piperazine must have a Tf < 1.5. If Tf > 1.5, perform inlet maintenance (change liner/septum) or trim the column.

-

Signal-to-Noise (S/N): For the limit of quantitation (LOQ), S/N must be > 10:1 at the target m/z 172.

-

Blank Check: Inject a solvent blank immediately after the highest standard. Carryover must be < 0.1% to prevent false positives in subsequent runs.

Troubleshooting Guide

-

Ghost Peaks: If m/z 73, 147, 207, 281 appear, these are siloxanes from column bleed or septum degradation. Check inlet temperature and septum tightness.

-

Missing Molecular Ion: If m/z 172 is absent but fragments (56, 99) are present, the ionization energy might be too high (standard 70eV is fixed, but source temp can be lowered to 200°C to promote M+ stability) or the concentration is too low.

-

Peak Broadening: Indicates moisture in the system or solvent incompatibility. Ensure DCM/Methanol is dry (anhydrous).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 231905, 1-(4-Methoxybenzyl)piperazine (Structural Analog Reference). Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Standard protocol for piperazine extraction and GC-MS). Retrieved from [Link]

-

Restek Corporation. Analysis of Impurities in Pharmaceutical Products: Amines on Rtx-5 Amine. (Column selection guide). Retrieved from [Link]

-

Agilent Technologies. GC/MS Analysis of Designer Drugs: Piperazines. (Fragmentation patterns and method optimization). Retrieved from [Link]

Sources

use of 1-(4-Methoxybutyl)piperazine as a ligand in coordination chemistry

Application Note: 1-(4-Methoxybutyl)piperazine as a Functionalized Ligand in Coordination Chemistry

Executive Summary

This guide details the utility, synthesis, and coordination protocols for 1-(4-Methoxybutyl)piperazine , a specialized N-heterocyclic ligand. While historically utilized as a pharmacophore in medicinal chemistry (targeting Sigma-1 and Dopamine D2/D3 receptors), its role in coordination chemistry is emerging as a critical "pendant-arm" ligand for metallodrug design.

The methoxybutyl tail provides two distinct advantages in metal complex design:

-

Lipophilicity Modulation: It enhances the blood-brain barrier (BBB) permeability of metal complexes intended for CNS imaging or therapy.

-

Hemilabile Coordination: The ether oxygen can act as a weak donor, stabilizing vacant coordination sites during catalytic cycles or biological transport, yet readily dissociating to allow substrate binding.

Chemical Profile & Ligand Behavior

| Property | Specification |

| IUPAC Name | 1-(4-Methoxybutyl)piperazine |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Donor Atoms | N1 (Tertiary): Primary metal binding site (pKa ~9.8).N4 (Secondary): Available for bridging or further functionalization (pKa ~5.6).O (Ether): Weak, hard donor (Hemilabile). |

| Coordination Modes | Monodentate (κN), Bridging (μ-N,N'), Chelate (κN,O - rare, 7-membered ring). |

| Solubility | Soluble in water, ethanol, DMSO, CH₂Cl₂. |

Mechanistic Insight: The "Pendant Arm" Effect

In coordination complexes, the piperazine N1 binds the metal center. The 4-methoxybutyl chain acts as a flexible arm. While the formation of a 7-membered chelate ring (M-N-C-C-C-C-O) is entropically less favored than 5- or 6-membered rings, the oxygen atom can provide transient stabilization (hemilability) to coordinatively unsaturated metals (e.g., Pd(II) or Pt(II) intermediates), preventing aggregation without permanently blocking the active site.

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesis of high-purity 1-(4-Methoxybutyl)piperazine from piperazine and 1-bromo-4-methoxybutane.

Reagents:

-

Piperazine (anhydrous, 5.0 eq) - Excess prevents bis-alkylation.

-

1-Bromo-4-methoxybutane (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (ACN, HPLC grade)

Step-by-Step Procedure:

-

Preparation: Dissolve Piperazine (4.3 g, 50 mmol) and K₂CO₃ (2.8 g, 20 mmol) in 50 mL of anhydrous ACN in a round-bottom flask equipped with a reflux condenser.

-

Addition: Heat the mixture to 60°C. Add 1-Bromo-4-methoxybutane (1.67 g, 10 mmol) dropwise over 30 minutes. Note: Slow addition favors mono-alkylation.

-

Reaction: Reflux at 80-82°C for 12 hours. Monitor via TLC (MeOH:DCM 1:9, Ninhydrin stain).

-

Work-up: Cool to RT. Filter off inorganic salts (KBr, excess K₂CO₃).

-

Purification: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (20 mL) and extract with DCM (3 x 20 mL).

-

Critical Step: The excess piperazine remains largely in the aqueous phase or precipitates upon concentration; the mono-substituted product partitions into DCM.

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and evaporate. Distill under vacuum (approx. 110°C @ 0.5 mmHg) to obtain a colorless oil.

Yield: ~75-85%. Characterization: ¹H NMR (CDCl₃) δ 3.35 (s, 3H, OMe), 2.90 (t, 4H, Pip-H), 2.45 (br s, 4H, Pip-H).

Protocol B: Coordination with Platinum(II) (Metallodrug Synthesis)

Objective: Synthesis of cis-[PtCl₂(L)(DMSO)] type complexes where L = 1-(4-Methoxybutyl)piperazine, targeting DNA binding with enhanced lipophilicity.

Reagents:

-

K₂[PtCl₄] (1.0 eq)

-

1-(4-Methoxybutyl)piperazine (1.0 eq)

-

DMSO/Water (1:1 v/v)

Procedure:

-

Activation: Dissolve K₂[PtCl₄] (415 mg, 1 mmol) in 10 mL water. Add 1 mL DMSO. Stir for 4 hours to generate the cis-[PtCl₂(DMSO)₂] intermediate (yellow precipitate may form).

-

Ligand Addition: Dissolve the ligand (172 mg, 1 mmol) in 5 mL water. Add dropwise to the Pt solution.

-

Reaction: Stir at 50°C for 24 hours. The solution will clarify as the cationic or neutral complex forms.

-

Precipitation: Cool to 4°C. If no precipitate forms, add saturated NaClO₄ solution to isolate the cationic species [PtCl(DMSO)(L)]ClO₄ or concentrate to induce crystallization of the neutral species.

-

Validation: ESI-MS should show peaks corresponding to [PtCl(L)]⁺ (loss of DMSO/Cl) or [Pt(L)₂]²⁺ depending on stoichiometry.

Workflow Visualization

The following diagram illustrates the synthesis and coordination logic, highlighting the hemilabile potential of the methoxy tail.

Caption: Synthesis pathway and the dynamic equilibrium between monodentate (Open) and pseudo-chelated (Closed) coordination modes.

Application: Metalloneurochemistry

Target: Sigma-1 Receptor (σ1R) Imaging/Therapy. Rationale: The 1-(4-methoxybutyl)piperazine moiety mimics the pharmacophore of high-affinity σ1R ligands. By coordinating a radioactive metal (e.g., ⁹⁹ᵐTc or ⁶⁴Cu) to the piperazine nitrogen, researchers can create radiotracers that cross the BBB.

Design Rule:

-

Retention of Affinity: The secondary amine (N4) is often crucial for σ1R binding. Therefore, coordination should ideally occur at the N1 (tertiary) position or via a pendant arm attached to N4, leaving the basic nitrogen available for electrostatic interaction with the receptor's aspartate residue.

-

Note: If the metal binds N4 directly, receptor affinity usually drops. Strategies involve using the ligand as a linker to a chelator (e.g., DOTA) rather than direct coordination, OR using the N1-alkyl tail to tune lipophilicity while the N4 remains protonated at physiological pH.

References

-

Synthesis of Piperazine Derivatives

-

Protocol Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." PubMed Central. Available at: [Link]

-

-

Sigma Receptor Ligand Design

-

Context: "N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands." Journal of Medicinal Chemistry. Available at: [Link]

-

-

Coordination of Flexible Ligands

-

Radiopharmaceutical Context

-

Background: "Synthesis and evaluation of F-18 labeled dopamine-D3 receptor antagonist." Journal of Nuclear Medicine. (Relevant for structural analogues). Available at: [Link]

-

Sources

1-(4-Methoxybutyl)piperazine as a building block for kinase inhibitors

Application Note: 1-(4-Methoxybutyl)piperazine as a Solubilizing Tether in Kinase Inhibitor Design

Introduction: The "Solvent Front" Strategy

In the optimization of Type I and Type II kinase inhibitors, the "solvent front" region of the ATP-binding pocket presents a critical opportunity. While the hinge-binding motif dictates potency and selectivity, the solvent-exposed tail dictates physicochemical properties (ADME) .

1-(4-Methoxybutyl)piperazine represents a strategic building block designed to address the "Solubility-Permeability Paradox." Unlike simple alkyl chains (too lipophilic) or free hydroxyls (often too polar or subject to rapid glucuronidation), the methoxybutyl ether moiety offers a balanced dipole. The piperazine ring serves as a basic solubilizing handle, while the methoxybutyl tail extends into the solvent channel, improving water solubility via the ether oxygen without acting as a hydrogen bond donor (HBD), thus maintaining membrane permeability.

Strategic Rationale (SAR & Logic)

The selection of 1-(4-methoxybutyl)piperazine over other analogs is grounded in three medicinal chemistry principles:

-

Metabolic Stability: The terminal methoxy group (

) blocks the primary oxidation site found in alkyl chains, reducing susceptibility to CYP450-mediated -

LogD Modulation: The butyl spacer (

) provides sufficient lipophilicity to cross cell membranes, while the ether oxygen lowers the LogP relative to a pentyl chain, preventing the compound from becoming a "grease ball." -

pKa Tuning: The distal ether oxygen can inductively lower the pKa of the piperazine

, potentially reducing hERG liability compared to more basic analogs.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for the introduction of isotopically labeled materials or variation of the chain length.

Objective: Mono-alkylation of piperazine to yield 1-(4-methoxybutyl)piperazine.

Reagents:

-

Piperazine (anhydrous, 5.0 eq) – Excess prevents bis-alkylation.

-

1-Chloro-4-methoxybutane (1.0 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Acetonitrile (MeCN) or DMF

-

Sodium Iodide (NaI, 0.1 eq) – Finkelstein catalyst.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Piperazine (5.0 eq) and

(2.0 eq) in MeCN ( -

Activation: Add NaI (0.1 eq) to catalyze the halide exchange (Cl

I), significantly accelerating the reaction. -

Addition: Add 1-Chloro-4-methoxybutane (1.0 eq) dropwise at room temperature.

-

Reaction: Heat to reflux (

) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1). Staining with ninhydrin will show the product (secondary amine) distinct from the starting material. -

Workup (Critical for Purity):

-

Filter off solids (

).[1] -

Concentrate the filtrate.

-

Purification: Distill under reduced pressure OR perform a selective extraction. Dissolve residue in DCM, wash with water (to remove excess piperazine), then extract the organic layer with dilute HCl. The product moves to the aqueous phase; bis-alkylated byproducts often remain in the organic or precipitate. Basify the aqueous layer (pH > 12) and extract back into DCM.

-

-

Yield: Expect 65–75% as a colorless oil.

Protocol B: Coupling to Kinase Scaffold ( )

Objective: Attach the building block to a 4-chloroquinazoline core (a representative kinase scaffold).

Reagents:

-

4-Chloroquinazoline derivative (1.0 eq)

-

1-(4-Methoxybutyl)piperazine (1.2 eq)

-

DIPEA (Diisopropylethylamine, 2.5 eq)

-

Isopropanol (IPA) or n-Butanol.

Step-by-Step Methodology:

-

Dissolution: Suspend the 4-chloroquinazoline core in Isopropanol (

). -

Addition: Add DIPEA followed by 1-(4-Methoxybutyl)piperazine.

-

Reflux: Heat the mixture to reflux (

for IPA,-

Observation: The reaction often starts as a suspension and clears as the product forms, then may precipitate again if the product is less soluble.

-

-

Completion: Monitor by LC-MS. The disappearance of the chloride peak (M) and appearance of the product (M+156) indicates completion (typically 2–4 hours).

-

Isolation:

-

Cool to room temperature.

-

If precipitate forms: Filter and wash with cold ether.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with saturated

and Brine.

-

-

Salt Formation (Optional but Recommended): Dissolve the free base in MeOH and add 1.0 eq of

in dioxane to generate the hydrochloride salt for improved stability.

Data Presentation & Quality Control

Table 1: Troubleshooting the Coupling Reaction

| Problem | Probable Cause | Corrective Action |

| Low Yield | Scaffold hydrolysis | Ensure solvents are anhydrous; avoid hygroscopic bases. |

| Bis-substitution | Piperazine excess in Step A | In Protocol A, strictly use 5.0 eq excess of piperazine. |

| Incomplete Reaction | Steric hindrance | Switch solvent to DMA (Dimethylacetamide) and heat to |

| Poor Solubility | Lipophilic tail aggregation | Isolate as a Mesylate or Tosylate salt rather than HCl. |

Visualizing the Workflow

The following diagram illustrates the convergent synthesis strategy, highlighting the modularity of the building block approach.

Caption: Convergent synthetic workflow for installing the 1-(4-methoxybutyl)piperazine tail onto a kinase scaffold.

References

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

- Context: Authoritative review on using solubilizing tails like piperazines to fix physicochemical properties.

-

Lombardo, F., et al. (2004). Comprehensive assessment of the physicochemical property space of kinase inhibitors. Journal of Medicinal Chemistry, 47(27), 6668-6682. Link

- Context: Establishes the structural trends (Type I/II) and the necessity of solvent-exposed solubilizing groups.

- Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. Context: Standard reference for synthetic protocols regarding N-alkylation and bioisosteric replacement (Methoxy vs. Hydroxy).

-

Patel, M., et al. (2020). Recent advances in the discovery of quinazoline-based anticancer agents. European Journal of Medicinal Chemistry, 112930. Link

- Context: Provides specific reaction conditions for couplings on quinazoline cores.

Sources

Troubleshooting & Optimization

removing unreacted starting material from 1-(4-Methoxybutyl)piperazine

Introduction

Synthesizing 1-(4-Methoxybutyl)piperazine typically involves the nucleophilic substitution of 1-chloro-4-methoxybutane (or its bromo/iodo analog) with an excess of piperazine .[1][2]

While this excess is crucial to minimize the formation of the bis-alkylated byproduct (1,4-bis(4-methoxybutyl)piperazine), it leaves you with a difficult purification profile:[3][2]

-

Excess Piperazine: Highly polar, basic, and water-soluble.[3][1][2]

-

Bis-alkylated Impurity: More lipophilic than the target.[1][2]

This guide provides a modular troubleshooting approach. Module 1 is the standard protocol for removing neutral alkyl halides.[3][1] Module 2 addresses the more challenging removal of excess piperazine.[3][1]

Module 1: The Acid-Base "Switch" (Removing Unreacted Alkyl Halide)

Objective: Isolate the basic amine product from neutral unreacted starting materials (1-chloro-4-methoxybutane).

The Logic (Causality)

Amine purification relies on reversible protonation.[3][1]

-

Neutral State (pH > 10): The piperazine derivative is uncharged and soluble in organic solvents (DCM, EtOAc).[3][1]

-

Protonated State (pH < 2): The nitrogen atoms accept protons, forming a water-soluble ammonium salt.[3][1][2]

-

The Alkyl Halide: Remains neutral regardless of pH and stays in the organic layer.[3][1]

Protocol

-

Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .

-

Acid Extraction: Extract the organic layer with 1M HCl (aq) (

).[3][1] -

Separation: Retain the Aqueous Layer .[3][1] Discard the Organic Layer (contains alkyl halide).[3][1]

-

Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH or Solid KOH until pH > 12.

-

Final Extraction: Extract the basic aqueous layer with DCM (

).[3][1][4] -

Drying: Dry combined organics over

, filter, and concentrate.

Workflow Diagram

Figure 1: Acid-Base extraction logic for removing neutral impurities.

Module 2: Removing Excess Piperazine

Objective: Separate the mono-alkylated product from the excess piperazine used to drive the reaction.

The Problem: Both the product and piperazine are basic amines.[3][1] The Acid-Base switch (Module 1) will not separate them.[3][1][2]

Method A: High Vacuum Distillation (Recommended)

Piperazine has a boiling point of 146°C (at 1 atm) and sublimes easily.[3][1][2] 1-(4-Methoxybutyl)piperazine boils significantly higher.[1][2]

-

Setup: Use a Kugelrohr or short-path distillation apparatus.

-

Conditions: High vacuum (< 1 mbar).

-

Process:

Method B: The "Brine Partition" Wash

If distillation is unavailable, exploit the extreme hydrophilicity of piperazine (

-

Solvent Choice: Dissolve the mixture in Toluene or Diethyl Ether (avoid DCM for this step if possible, as it holds water).[3][1]

-

The Wash: Wash the organic phase vigorously with Saturated Brine (

).[3][1]-

Why Brine? The "Salting out" effect pushes the organic product into the organic layer, but unsubstituted piperazine is so small and polar it prefers the aqueous brine.[3]

-

-

Validation: Check the organic layer by TLC (see below).[3][1]

Self-Validating Systems (QC)

How do you know the purification worked? Do not proceed until you pass these checks.

TLC Visualization

-

Mobile Phase: DCM:MeOH:NH

OH (90:9:1).[3][1][2] Ammonia is required to prevent tailing.[3][1] -

Stains:

-

Ninhydrin: Stains Piperazine (secondary amine) Red/Purple .[3][1][2] Stains Product (tertiary/secondary mix) Different shade/intensity .

-

Dragendorff’s Reagent: Stains tertiary amines (Product) Orange .[3][1][2] Does not stain piperazine strongly.[3][1][2]

-

Interpretation: If you see a spot at

(Piperazine) and a spot at

-

1H NMR Check

-

Piperazine Peak: Singlet at

ppm (in -

Product Peaks: The piperazine ring protons split into two triplets/multiplets (

and -

Calculation: Integrate the methoxy singlet (